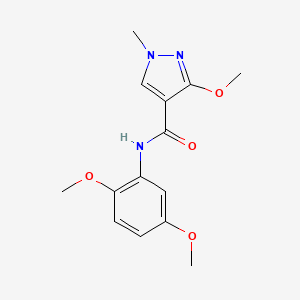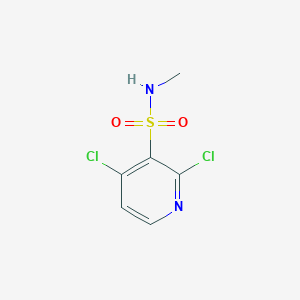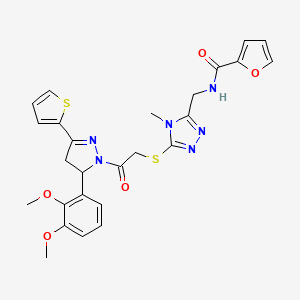
N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of methoxy groups (-OCH3) and an amide group (-CONH2) suggest that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazole ring attached to a phenyl ring (which has two methoxy groups attached), and an amide group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical of pyrazoles, such as substitutions or additions at the nitrogen atoms or the carbon atoms of the ring. The methoxy and amide groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the positions of the functional groups. Generally, pyrazoles are crystalline solids at room temperature. The presence of methoxy and amide groups could affect properties such as solubility, melting point, and acidity .Wissenschaftliche Forschungsanwendungen
- DMMP belongs to the class of phenethylamine derivatives and exhibits psychoactive effects. Researchers study its impact on neurotransmitter systems, receptor binding, and behavioral responses. Its structural similarity to other psychoactive compounds like 2C drugs makes it an interesting subject for investigation.
- Some studies suggest that DMMP derivatives exhibit antibacterial activity. Researchers investigate their effectiveness against specific bacterial strains and explore potential mechanisms of action .
Psychoactive Research
Antibacterial Properties
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound “N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a synthetic derivative of the 2C family of hallucinogens . The primary targets of this compound are the serotonin 5-HT2A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
This compound acts as a potent agonist at the 5-HT2A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with the 5-HT2A receptors results in a series of intracellular changes that lead to its hallucinogenic effects .
Biochemical Pathways
It’s known that the activation of 5-ht2a receptors can lead to the release of various neurotransmitters and neuromodulators, including dopamine and glutamate . These substances play key roles in mood regulation and perception, which can explain the compound’s hallucinogenic effects .
Pharmacokinetics
Similar compounds in the 2c family are known to be metabolized in the liver, with various metabolites identified in urine samples . More research is needed to fully understand the ADME properties of this specific compound and their impact on its bioavailability.
Result of Action
The activation of 5-HT2A receptors by this compound leads to a range of effects at the molecular and cellular levels. These include changes in cell signaling and neurotransmitter release, which can result in altered perception, mood, and cognition . The compound’s use can also lead to various toxic effects, including tachycardia, hypertension, hallucinations, and in severe cases, rhabdomyolysis, acute kidney injury, and death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects can be modulated by the presence of other substances, the user’s physiological state, and genetic factors . Furthermore, the compound’s stability could be affected by factors such as temperature, pH, and exposure to light or oxygen.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-17-8-10(14(16-17)21-4)13(18)15-11-7-9(19-2)5-6-12(11)20-3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCIIKPTXZPJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2824488.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2824492.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride](/img/structure/B2824496.png)
![3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2824499.png)
![Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2824500.png)
![7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2824501.png)


![N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2824505.png)
![Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2824506.png)
![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2824509.png)
![1-(2-Chlorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2824510.png)